1-[2-(Hydroxyimino)cyclohexyl]pyridin-1-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(Hydroxyimino)cyclohexyl]pyridin-1-ium chloride is a chemical compound that belongs to the class of pyridinium salts. These salts are known for their diverse applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a pyridinium ion and a hydroxyimino group attached to a cyclohexyl ring.
Preparation Methods
The synthesis of 1-[2-(Hydroxyimino)cyclohexyl]pyridin-1-ium chloride typically involves the reaction of pyridine with cyclohexanone oxime under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound .
Chemical Reactions Analysis
1-[2-(Hydroxyimino)cyclohexyl]pyridin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
1-[2-(Hydroxyimino)cyclohexyl]pyridin-1-ium chloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[2-(Hydroxyimino)cyclohexyl]pyridin-1-ium chloride involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, while the pyridinium ion can participate in electrostatic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
1-[2-(Hydroxyimino)cyclohexyl]pyridin-1-ium chloride can be compared with other pyridinium salts, such as:
- 1-Methylpyridinium chloride
- 1-Ethylpyridinium chloride
- 1-Phenylpyridinium chloride The uniqueness of this compound lies in the presence of the hydroxyimino group, which imparts distinct chemical and biological properties compared to other pyridinium salts .
Properties
CAS No. |
34614-11-4 |
---|---|
Molecular Formula |
C11H15ClN2O |
Molecular Weight |
226.70 g/mol |
IUPAC Name |
N-(2-pyridin-1-ium-1-ylcyclohexylidene)hydroxylamine;chloride |
InChI |
InChI=1S/C11H14N2O.ClH/c14-12-10-6-2-3-7-11(10)13-8-4-1-5-9-13;/h1,4-5,8-9,11H,2-3,6-7H2;1H |
InChI Key |
BKQAEUZPNVHDIH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=NO)C(C1)[N+]2=CC=CC=C2.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.